molecular formula C22H21Cl2N3O5S2 B11082367 Ethyl 2-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11082367
M. Wt: 542.5 g/mol
InChI Key: KAUYAPLJHQTZDF-UHFFFAOYSA-N
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Description

Ethyl 2-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a unique structure that combines several functional groups, making it a subject of interest for researchers exploring new chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This step often starts with the reaction of hydrazides with carbon disulfide and an appropriate base to form the oxadiazole ring.

    Attachment of the dichlorophenoxy group: The oxadiazole intermediate is then reacted with 2,4-dichlorophenol in the presence of a suitable coupling agent to introduce the dichlorophenoxy moiety.

    Sulfanylacetylation: The resulting compound undergoes a reaction with a sulfanylacetyl chloride derivative to introduce the sulfanylacetyl group.

    Formation of the tetrahydrobenzothiophene ring: This step involves the cyclization of an appropriate precursor in the presence of a catalyst to form the tetrahydrobenzothiophene ring.

    Final esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the dichlorophenoxy group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor ligand. Research may focus on its interactions with specific proteins or its ability to modulate biological pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its structural features are reminiscent of known pharmacophores, suggesting possible applications in drug development for conditions such as cancer, infections, or inflammatory diseases.

Industry

Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity could make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of Ethyl 2-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of Ethyl 2-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate lies in its combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, or physical properties, making it a valuable subject for further research and development.

Properties

Molecular Formula

C22H21Cl2N3O5S2

Molecular Weight

542.5 g/mol

IUPAC Name

ethyl 2-[[2-[[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H21Cl2N3O5S2/c1-2-30-21(29)19-13-5-3-4-6-16(13)34-20(19)25-17(28)11-33-22-27-26-18(32-22)10-31-15-8-7-12(23)9-14(15)24/h7-9H,2-6,10-11H2,1H3,(H,25,28)

InChI Key

KAUYAPLJHQTZDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(O3)COC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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